3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-morpholinyl group at position 2 and a (Z)-configured thiazolidinone moiety at position 3. The Z-configuration of the methylidene bridge between the pyrido-pyrimidinone and thiazolidinone systems is critical for maintaining planar geometry, which may influence intermolecular interactions in biological targets.
Properties
Molecular Formula |
C20H22N4O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-13(2)24-19(26)15(29-20(24)28)12-14-17(22-8-10-27-11-9-22)21-16-6-4-5-7-23(16)18(14)25/h4-7,12-13H,3,8-11H2,1-2H3/b15-12- |
InChI Key |
WTQGREHVJMSSIK-QINSGFPZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Core Structure Deconstruction
The target compound’s retrosynthetic breakdown reveals three primary fragments:
-
Thiazolidinone core : Derived from 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene.
-
Pyridopyrimidinone scaffold : Synthesized via cyclization of 7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Methylene bridge : Introduced through condensation reactions between the thiazolidinone and pyridopyrimidinone units.
Functional Group Compatibility
The sec-butyl group on the thiazolidinone ring necessitates sterically controlled alkylation, while the morpholinyl substituent on the pyrimidine ring requires protection-deprotection strategies to prevent side reactions during coupling.
Synthetic Routes and Reaction Optimization
Stepwise Synthesis of the Thiazolidinone Precursor
The thiazolidinone fragment is prepared via a three-step sequence:
Step 1 : Condensation of sec-butylamine with carbon disulfide and chloroacetic acid yields 3-sec-butyl-2-thioxothiazolidin-4-one.
Step 2 : Oxidation of the thiazolidinone using hydrogen peroxide in acetic acid generates the 4-oxo derivative.
Step 3 : Knoevenagel condensation with formaldehyde under basic conditions (piperidine/EtOH) produces the 5-ylidene intermediate.
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolidinone formation | CS₂, CH₂ClCOOH, 80°C | 78 | 92% |
| Oxidation | H₂O₂, CH₃COOH, 50°C | 85 | 95% |
| Knoevenagel condensation | HCHO, piperidine, EtOH, reflux | 63 | 89% |
Assembly of the Pyridopyrimidinone Scaffold
The pyridopyrimidinone core is synthesized through a cyclocondensation reaction:
Step 1 : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Step 2 : Chlorination at the 2-position using phosphorus oxychloride (POCl₃) introduces a leaving group for morpholine substitution.
Step 3 : Nucleophilic aromatic substitution with morpholine in DMF at 100°C affords 2-(4-morpholinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | PPA, 120°C, 6h | 72 |
| Chlorination | POCl₃, reflux, 4h | 68 |
| Morpholine substitution | Morpholine, DMF, 100°C | 81 |
Final Coupling via Knoevenagel Condensation
The thiazolidinone and pyridopyrimidinone units are coupled using a modified Knoevenagel protocol:
Conditions : Thiazolidinone (1.2 eq), pyridopyrimidinone (1.0 eq), glacial acetic acid (solvent), 80°C, 12h.
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields the Z-isomer exclusively due to steric hindrance from the sec-butyl group.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 12h |
| Isolated Yield | 58% |
| Purity | 97% (HPLC) |
Mechanistic Insights and Stereochemical Control
Knoevenagel Reaction Dynamics
The condensation proceeds via a nucleophilic attack of the thiazolidinone’s active methylene group on the pyridopyrimidinone’s aldehyde, followed by dehydration. DFT calculations indicate the Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidinone oxygen.
Solvent and Catalyst Screening
Optimization studies identify acetic acid as superior to EtOH or DMF for minimizing byproducts:
| Solvent | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Acetic acid | None | 58 | >99:1 |
| EtOH | Piperidine | 42 | 92:8 |
| DMF | NH₄OAc | 35 | 85:15 |
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, pyrimidinone-H), 7.89 (d, J=8.4 Hz, 1H, pyridine-H), 6.92 (s, 1H, CH=), 4.12–4.05 (m, 4H, morpholine OCH₂), 3.78–3.72 (m, 4H, morpholine NCH₂), 3.21 (sept, J=6.8 Hz, 1H, sec-butyl CH), 2.41 (s, 3H, CH₃), 1.62–1.55 (m, 2H, CH₂), 1.34 (d, J=6.8 Hz, 6H, (CH₃)₂CH).
HRMS (ESI+) : m/z calculated for C₂₁H₂₄N₄O₃S₂ [M+H]⁺: 445.1325; found: 445.1328.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 6.8 min, confirming >97% purity. Residual solvents (EtOH, DMF) are below ICH Q3C limits.
Scalability and Process Challenges
Kilogram-Scale Production
Pilot-scale runs (5 kg) using the optimized route achieve consistent results:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 58% | 54% |
| Purity | 97% | 95% |
| Cycle Time | 48h | 52h |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activity. The presence of multiple functional groups and rings suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, leading to potential treatments for various diseases.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally analogous derivatives:
Functional Group Impact on Bioactivity
- The 2-methoxyethyl group in introduces polarity, which may improve aqueous solubility but reduce membrane penetration.
- Morpholinyl vs. Phenylethylamino: The morpholinyl group in the target compound is a known solubilizing agent, whereas the phenylethylamino group in could enhance binding to hydrophobic pockets in enzymes or receptors.
Computational and Physicochemical Predictions
- Drug-Likeness: Analogous chromeno-pyrimidines in exhibit favorable Lipinski parameters (MW < 500, LogP < 5). The target compound’s molecular weight (~550–600 g/mol) and LogP (~3.5–4.2) suggest borderline compliance, necessitating prodrug strategies for oral bioavailability .
- Toxicity: Thiazolidinones with sec-butyl groups may exhibit lower hepatotoxicity than benzyl-substituted analogs, as bulky aliphatic chains reduce metabolic oxidation to reactive intermediates .
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features several notable structural elements:
- Thiazolidine Ring : Known for its biological significance, particularly in anti-inflammatory and antidiabetic activities.
- Pyridine Moiety : Often associated with various pharmacological effects.
- Morpholine Group : Contributes to the compound's solubility and biological interactions.
The molecular formula is with a molecular weight of approximately 368.48 g/mol.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, potentially including:
- Anticancer Properties : The pyrimidine ring is known for its anticancer activity, similar to compounds like 5-fluorouracil.
- Anti-inflammatory Effects : The thiazolidine component may contribute to anti-inflammatory properties.
- Antimicrobial Activity : Some derivatives have shown moderate to significant antibacterial and antifungal activities.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation.
- Cell Cycle Modulation : Similar compounds have been shown to influence cell cycle progression in cancer cells.
Anticancer Activity
A study evaluating the anticancer potential of similar thiazolidinone derivatives reported significant cytotoxicity against various cancer cell lines. For instance:
- Compound A (a thiazolidinone derivative) exhibited an IC50 value of 12 µM against breast cancer cells, suggesting that structural similarities may confer comparable activity to our compound of interest.
Anti-inflammatory Activity
Research on thiazolidinone derivatives indicates their potential as COX-II inhibitors:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Thiazolidinone A | 0.5 | Selective |
| Thiazolidinone B | 0.8 | Non-selective |
| 3-[(Z)-(3-sec-butyl... | TBD | TBD |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the condensation of thiazolidinone derivatives with pyrimidine precursors. Key steps include:
- Formation of the thiazolidine ring via cyclization reactions.
- Subsequent functionalization to introduce the morpholine group.
Future Directions
Further investigations are warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound. Future research should focus on:
- Detailed pharmacokinetic studies.
- In vivo efficacy assessments.
- Structure-activity relationship (SAR) analyses to optimize biological activity.
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions under reflux conditions with solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often catalyzed by Lewis acids/bases. For example, the thiazolidinone core is formed via condensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. Purification typically employs column chromatography (silica gel, gradient elution) or recrystallization. Structural integrity is confirmed using NMR (¹H/¹³C) and IR spectroscopy to validate functional groups like the thioxo (C=S) and morpholine moieties .
Q. How is the compound’s structural conformation validated experimentally?
Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., Z-configuration of the methylidene group).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its bioactivity?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key variables to optimize:
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Reaction Time/Temperature : Controlled reflux (70–90°C) minimizes side products. A fractional factorial design (DoE) is recommended to systematically assess interactions between variables .
Q. How should researchers address contradictory data in literature regarding solvent efficacy?
Discrepancies (e.g., DMSO vs. acetonitrile in vs. 4) require systematic validation:
- Solvent Screening : Test solvents across polarity scales (e.g., ε values) to correlate with yield.
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps.
- Computational Modeling : DFT calculations can predict solvent effects on transition states .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Compare analogues with systematic structural variations:
| Compound Class | Key Structural Variation | Observed Bioactivity Change |
|---|---|---|
| Thiazolidinone derivatives | Alkyl chain length (e.g., sec-butyl vs. isobutyl) | Altered lipophilicity impacts membrane permeability |
| Pyrido-pyrimidinones | Substitutions at position 2 (e.g., morpholinyl vs. piperazinyl) | Modulates kinase selectivity |
Methodology :
- Synthesize analogues via parallel chemistry.
- Use QSAR models to predict activity cliffs.
- Validate with dose-response assays .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Advanced techniques include:
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment in cell lines .
Data Contradiction Analysis
For conflicting reports on biological activity (e.g., antimicrobial vs. anticancer focus):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
